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molecular formula C8H7BrN2 B8684910 2-(5-Bromopyridin-3-yl)propanenitrile

2-(5-Bromopyridin-3-yl)propanenitrile

Cat. No. B8684910
M. Wt: 211.06 g/mol
InChI Key: ZEEVRULGGYINQA-UHFFFAOYSA-N
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Patent
US09181272B2

Procedure details

(5-Bromo-pyridin-3-yl)-acetonitrile (1.0 g, 0.005 mol) and 60% NaH (0.780 g) are mixed in DMF (25 mL) at 0° C. and stirred at room temperature for 1 h. MeI (1.2 ml) is added to this mixture at 0° C. and stirred at room temperature overnight. 2-(5-bromo-pyridin-3-yl)-propionitrile is obtained by prep-HPLC (0.3 g, 28% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[N:6][CH:7]=1.[H-].[Na+].[CH3:13]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([CH3:13])[C:9]#[N:10])[CH:5]=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC#N
Name
Quantity
0.78 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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